molecular formula C20H14O6 B2541059 8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 890631-62-6

8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2541059
CAS No.: 890631-62-6
M. Wt: 350.326
InChI Key: FGIPCSKEYJKNDE-UHFFFAOYSA-N
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Description

8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the class of bichromenes. Bichromenes are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is often used to synthesize coumarin derivatives, which can then be further modified to obtain the desired bichromene structure .

Another approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This method allows for the formation of carbon-carbon bonds, facilitating the construction of the bichromene core .

Industrial Production Methods

Industrial production of 8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced bichromenes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione stands out due to its unique bichromene structure, which imparts specific chemical and biological properties not found in other related compounds.

Properties

IUPAC Name

8-ethoxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-2-24-16-5-3-4-11-8-15(20(23)26-19(11)16)14-10-18(22)25-17-9-12(21)6-7-13(14)17/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIPCSKEYJKNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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